molecular formula C11H22ClNO2 B6191958 rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans CAS No. 2648902-00-3

rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans

Cat. No.: B6191958
CAS No.: 2648902-00-3
M. Wt: 235.8
InChI Key:
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Description

rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans: is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans typically involves the reaction of ethyl 4-tert-butylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • rac-ethyl (3R,4S)-4-methyl-5-oxopyrrolidine-3-carboxylate
  • rac-ethyl (3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylate hydrochloride
  • rac-ethyl (3R,4S)-4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate

Comparison: rac-ethyl (3R,4S)-4-tert-butylpyrrolidine-3-carboxylate hydrochloride, trans is unique due to its tert-butyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that may have different substituents, leading to variations in reactivity, stability, and biological activity .

Properties

CAS No.

2648902-00-3

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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